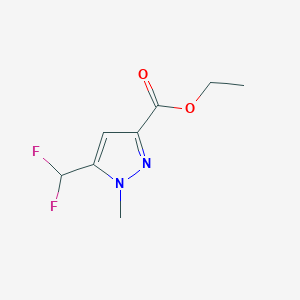![molecular formula C13H15NO3 B1404556 2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-5-carboxylic acid CAS No. 1160247-96-0](/img/structure/B1404556.png)
2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-5-carboxylic acid
Übersicht
Beschreibung
“2’,3’,5’,6’-Tetrahydrospiro[indoline-3,4’-pyran]” is a heterocyclic compound with the empirical formula C12H15NO . It has a molecular weight of 189.25 . The compound is provided by Sigma-Aldrich as part of a collection of unique chemicals .
Molecular Structure Analysis
The compound has the SMILES string C1CC2(CCO1)CNc3ccccc23 . The InChI code is 1S/C12H15NO/c1-2-4-11-10(3-1)12(9-13-11)5-7-14-8-6-12/h1-4,13H,5-9H2 .Wissenschaftliche Forschungsanwendungen
Smart Material Production
Spiropyrans are utilized in the production of smart materials due to their ability to change color in response to various stimuli such as light, temperature, and pH levels. This particular derivative can be incorporated into materials that respond dynamically to environmental changes, making it ideal for creating adaptive camouflage materials, smart windows that regulate light and heat, and sensors that visually indicate chemical or thermal changes .
Molecular Electronics and Nanomachinery
In the field of molecular electronics, spiropyran derivatives like this one are promising due to their reversible switching between two isomeric forms. This switchable nature allows for the creation of molecular switches, logic gates, and memory storage devices at the nanoscale. These components are essential for developing future computing technologies that are smaller, faster, and more energy-efficient .
Sensing of Environmental and Biological Molecules
The photochromic and thermochromic properties of spiropyran derivatives make them excellent candidates for sensing applications. They can be used to detect the presence of metal ions, organic compounds, and biological molecules such as proteins and nucleic acids. This is particularly useful in environmental monitoring and the development of diagnostic tools for healthcare .
Photopharmacology
In photopharmacology, compounds like 2’,3’,5’,6’-Tetrahydrospiro[indoline-3,4’-pyran]-5-carboxylic acid are explored for their potential to act as light-activated drugs. Their structural change upon exposure to light can trigger biological activity, allowing for precise control over the timing and location of drug activity, which could lead to reduced side effects and improved efficacy in treatments .
Photochromic Dyes and Inks
The reversible color change of spiropyran derivatives upon exposure to light makes them suitable for use as photochromic dyes and inks. These substances can be applied to fabrics, papers, or other substrates to create patterns or images that change color under different lighting conditions, adding value to products through aesthetic innovation or functional design .
Information Storage and Display Technologies
Spiropyran derivatives can be used in information storage systems where data is encoded in the form of color changes. This technology can be applied to create high-density optical data storage devices. Additionally, their color-changing properties can be utilized in display technologies, such as e-paper, that require low power consumption and have the ability to retain images without a constant power supply .
Safety And Hazards
Eigenschaften
IUPAC Name |
spiro[1,2-dihydroindole-3,4'-oxane]-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-12(16)9-1-2-11-10(7-9)13(8-14-11)3-5-17-6-4-13/h1-2,7,14H,3-6,8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNNBNDRSNFMSKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CNC3=C2C=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[Chloro(difluoro)methoxy]-2,4-difluoro-benzene](/img/structure/B1404473.png)
![2-[Chloro(difluoro)methoxy]-1,4-dimethyl-benzene](/img/structure/B1404474.png)
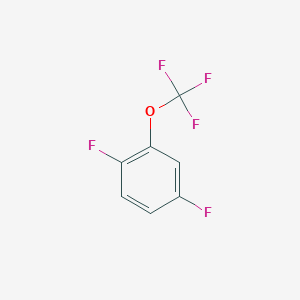
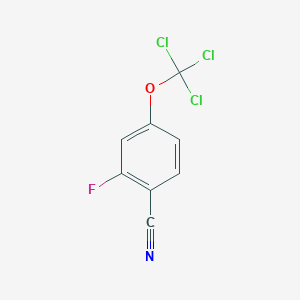


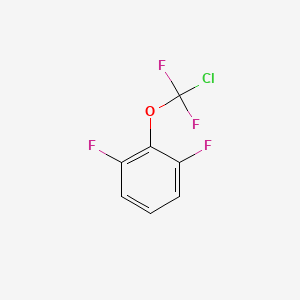
![tert-butyl 6-[(E)-(hydroxyimino)methyl]-1H-indole-1-carboxylate](/img/structure/B1404485.png)

![{1-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine hydrochloride](/img/structure/B1404487.png)
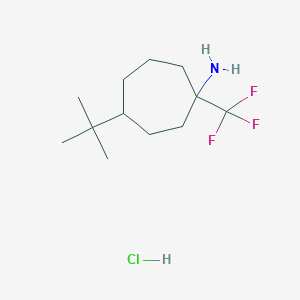

![6-(Hydroxymethyl)-2-Boc-5-oxa-2-azaspiro[3.4]octane](/img/structure/B1404491.png)
